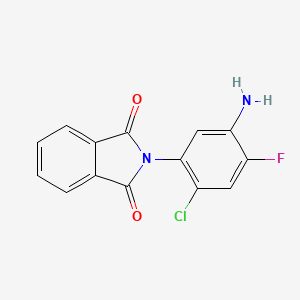
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide is a chemical compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide typically involves the condensation of 2-chloro-4-fluoro-5-aminophenylamine with phthalic anhydride. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents such as iron powder and ammonium chloride.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Iron powder and ammonium chloride in water at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products with different substituents replacing chlorine or fluorine.
Reduction: Amino derivatives of the compound.
Oxidation: Various oxidized forms, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. For example, it may inhibit protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which is a potent photosensitizer . This results in the activation of oxygen and subsequent lipid peroxidation, causing cell damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chloro-4-fluoro-5-aminophenyl)benzamide
- N-(2-chloro-4-fluoro-5-aminophenyl)maleimide
- N-(2-chloro-4-fluoro-5-aminophenyl)isophthalimide
Uniqueness
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and amino groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C14H8ClFN2O2 |
|---|---|
Molekulargewicht |
290.67 g/mol |
IUPAC-Name |
2-(5-amino-2-chloro-4-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClFN2O2/c15-9-5-10(16)11(17)6-12(9)18-13(19)7-3-1-2-4-8(7)14(18)20/h1-6H,17H2 |
InChI-Schlüssel |
PRNODJBTLYFZMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C(=C3)N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















